molecular formula C7H12O4S B2718694 3-(1,1-Dioxidotetrahydro-3-thienyl)propanoic acid CAS No. 1018611-82-9

3-(1,1-Dioxidotetrahydro-3-thienyl)propanoic acid

Cat. No.: B2718694
CAS No.: 1018611-82-9
M. Wt: 192.23
InChI Key: GHYZWIFDBHNFSU-UHFFFAOYSA-N
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Description

3-(1,1-Dioxidotetrahydro-3-thienyl)propanoic acid (CAS: 247109-39-3) is a sulfone-containing propanoic acid derivative characterized by a tetrahydrothiophene ring with a 1,1-dioxide group and a propanoic acid side chain. Its molecular formula is C₈H₁₃NO₄S, with a molecular weight of 207.23 g/mol . It is used in pharmaceutical research, particularly in combinatorial libraries and as an intermediate for bioactive molecules .

Properties

IUPAC Name

3-(1,1-dioxothiolan-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4S/c8-7(9)2-1-6-3-4-12(10,11)5-6/h6H,1-5H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYZWIFDBHNFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Dioxidotetrahydro-3-thienyl)propanoic acid typically involves the oxidation of tetrahydrothiophene derivatives. One common method includes the following steps:

    Oxidation of Tetrahydrothiophene: Tetrahydrothiophene is oxidized using hydrogen peroxide in the presence of a catalyst such as sodium tungstate to form 1,1-dioxidotetrahydrothiophene.

    Alkylation: The 1,1-dioxidotetrahydrothiophene is then alkylated with a suitable alkylating agent, such as 3-bromopropanoic acid, under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Dioxidotetrahydro-3-thienyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The propanoic acid group can participate in substitution reactions, forming esters or amides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium tungstate.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Major Products

    Oxidation: Further oxidized derivatives with additional oxygen functionalities.

    Reduction: Sulfide derivatives.

    Substitution: Esters or amides of this compound.

Scientific Research Applications

3-(1,1-Dioxidotetrahydro-3-thienyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(1,1-Dioxidotetrahydro-3-thienyl)propanoic acid involves its interaction with specific molecular targets. The sulfone group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the propanoic acid group can interact with enzymes and receptors, modulating biological activities.

Comparison with Similar Compounds

Sulfone-Containing Propanoic Acid Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
3-((1,1-Dioxidotetrahydrothiophen-3-yl)(methyl)amino)propanoic acid 893729-47-0 C₈H₁₅NO₄S 221.27 Methylamino substitution on tetrahydrothiophene-dioxide; increased lipophilicity
(1,1-Dioxidotetrahydro-3-thienyl)acetic acid - C₆H₈O₄S 176.19 Acetic acid side chain; shorter carbon chain reduces steric bulk
3-(1,1-Dioxo-1λ⁶,4-thiazinan-4-yl)-3-(2-thienyl)propanoic acid 885951-51-9 C₁₀H₁₃NO₄S₂ 283.34 Thiazinane-dioxide and thienyl groups; complex stereochemistry

Key Differences :

  • Substituent Effects: The methylamino group in increases molecular weight by ~14 g/mol compared to the parent compound .
  • Ring Systems : Thiazinane-dioxide in introduces a larger heterocycle, which may influence pharmacokinetics.

Thiophene/Thiazole-Functionalized Propanoic Acids

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
3-(1-Oxo-isoindol-2-yl)-3-(3-thienyl)propanoic acid 478249-84-2 C₁₅H₁₃NO₃S 287.33 Isoindolone and thienyl groups; high complexity (XLogP: 1.7)
3-Ethoxy-2-(1,3-thiazol-2-yl)propanoic acid - C₈H₉NO₃S 199.23 Ethoxy and thiazole groups; planar structure for π-π interactions

Key Differences :

  • Functional Groups : The isoindolone in adds rigidity, while the ethoxy group in enhances hydrophobicity.
  • Spectral Data : The parent compound’s IR shows strong νC=O at 1684–1726 cm⁻¹ , whereas thiazole derivatives exhibit distinct NH/OH stretches (e.g., 3445–3420 cm⁻¹ in coumarin-thiazole analogs) .

Amino-Substituted Propanoic Acid Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol - C₈H₁₁NOS 169.24 Amino alcohol with thiophene; potential CNS activity
N-(1,1-Dioxidotetrahydro-3-thienyl)-β-alanine 247109-39-3 C₇H₁₁NO₄S 207.23 β-alanine backbone; improved metabolic stability

Key Differences :

  • Backbone Modifications: β-alanine substitution retains the sulfone group but alters the acid’s pKa compared to methylamino analogs .
  • Biological Activity: Amino alcohols like may target neurotransmitter receptors, while sulfone-containing acids are explored for enzyme inhibition.

Biological Activity

3-(1,1-Dioxidotetrahydro-3-thienyl)propanoic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C8H11O4SC_8H_{11}O_4S, with a molecular weight of approximately 195.24 g/mol. The compound features a tetrahydrothienyl group, which is significant for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anticancer Effects

The compound has shown promise in anticancer research , particularly against certain types of cancer cells. In laboratory settings, it has been observed to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through modulation of cell cycle regulators.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic processes within pathogens and cancer cells.
  • Cell Signaling Modulation : It can influence signaling pathways that regulate cell growth and apoptosis, thereby enhancing its anticancer effects.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme inhibitionModulation of metabolic enzyme activity

Case Study: Anticancer Activity

In a study published in 2020, researchers evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The compound was administered at varying concentrations, revealing a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls. This study underscores the potential application of this compound in developing novel anticancer therapies .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics. Preliminary studies indicate that it has moderate solubility and bioavailability, which are critical for therapeutic applications. Further research is needed to fully characterize its pharmacokinetics and optimize dosage forms for clinical use .

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